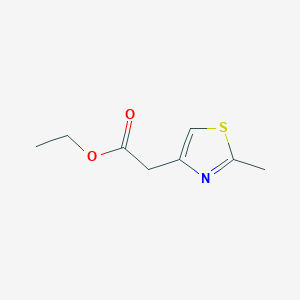

![molecular formula C10H7FN2O3S B1300761 [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid CAS No. 485334-65-4](/img/structure/B1300761.png)

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a derivative of 2-[5-(aryloxymethyl)-1, 3, 4-oxadiazol-2-ylsulfanyl] acetic acids. These compounds have been studied for their potential antimicrobial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, two common and challenging bacterial pathogens .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid were prepared in an alcoholic medium, suggesting that similar synthetic routes could be applicable for the synthesis of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid . The synthesis involves the formation of the 1,3,4-oxadiazol ring, followed by the introduction of the aryl group and the acetic acid moiety.

Molecular Structure Analysis

The molecular structure of these compounds typically features a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is connected to an aryl group, in this case, a 4-fluorophenyl group, and a thioacetic acid moiety. The molecular structure is crucial for the biological activity of the compound, as it influences the interaction with bacterial targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their electronic properties. Parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other electronic descriptors have been calculated using density functional theory (DFT). These parameters are indicative of how the compound might interact with bacterial proteins and are used to predict the compound's bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as log P (partition coefficient), molecular weight, dipole moment, chemical hardness, chemical potential, and solvation energy, have been calculated and show a balanced connection with their experimental antibacterial activity. These properties are essential for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles .

The lanthanide complexes of a related ligand were characterized using various spectroscopic methods, which could be relevant for the analysis of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid. These methods include FTIR, UV-visible spectroscopy, mass spectroscopy, and NMR, which provide insights into the electronic structure and coordination environment of the metal centers in the complexes .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid derivatives have been synthesized and characterized, showing potential applications in the field of chemistry. The synthesis of such derivatives involves refluxing 1,3,4-oxadiazole-2-thiol with other compounds and characterizing the resulting compound through NMR, IR, and Mass spectral studies. The structural confirmation is often obtained through single-crystal X-ray diffraction studies (Mamatha et al., 2019).

Biological Activity

Several studies have indicated that derivatives of 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid show promising biological activity:

Antibacterial and Antifungal Properties:

- Compounds bearing the 1,3,4-oxadiazole moiety have demonstrated significant antibacterial and antifungal properties, proving effective against a range of microbial strains. These properties are often attributed to the presence of fluorine atoms and specific structural features of the derivatives (Parikh & Joshi, 2014).

Anticancer Activity:

- Derivatives containing the 5-phenyl thiophene moiety have shown anticancer properties, with some compounds exhibiting cytotoxicity against various cancer cell lines like HepG2, Caco-2, and PANC-1. The synthesis of these compounds often involves multiple steps, and their anticancer effectiveness is assessed through in vitro cell line studies (Adimule et al., 2014).

Anti-tuberculosis Activity:

- Specific synthesized derivatives have shown remarkable anti-tuberculosis (TB) activity, indicating their potential use in TB treatment. The compound's effectiveness is usually measured against TB strains and compared to standard treatments (Mamatha et al., 2019).

Direcciones Futuras

The future directions for research on “[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” could include further investigation into its biological activities, such as its antimicrobial potential . Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in various fields.

Propiedades

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAWEVGYSBOCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)